1-Boc-4-(aminomethyl)-4-ethylpiperidine
Overview
Description
1-Boc-4-(aminomethyl)-4-ethylpiperidine, also known as 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(aminomethyl)-4-ethylpiperidine can be synthesized through the protection of 4-(aminomethyl)piperidine with tert-butoxycarbonyl (Boc) groups. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(aminomethyl)-4-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Boc-4-(aminomethyl)-4-ethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a protecting group for amines.
Biology: The compound is utilized in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antidiabetic, and antiviral activities.
Mechanism of Action
The mechanism of action of 1-Boc-4-(aminomethyl)-4-ethylpiperidine involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
- 1-Boc-4-(aminomethyl)piperidine
- 4-(N-Boc-amino)piperidine
- N-Boc-4-hydroxypiperidine
- N-Boc-4-cyanopiperidine
Uniqueness: 1-Boc-4-(aminomethyl)-4-ethylpiperidine is unique due to its ethyl substitution at the piperidine ring, which can influence its reactivity and the steric environment around the amine group. This makes it a valuable intermediate in the synthesis of complex molecules where specific steric and electronic properties are required .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCVVNLACZFQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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